molecular formula C16H14BrNO3 B3126327 Ethyl 2-[(3-bromobenzoyl)amino]benzoate CAS No. 333346-13-7

Ethyl 2-[(3-bromobenzoyl)amino]benzoate

Cat. No.: B3126327
CAS No.: 333346-13-7
M. Wt: 348.19 g/mol
InChI Key: YIOQFLXONAFNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-bromobenzoyl)amino]benzoate is a chemical compound with the molecular formula C16H14BrNO3 . It has an average mass of 348.191 Da and a monoisotopic mass of 347.015686 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or computational chemistry analysis.

Scientific Research Applications

Synthetic Applications

Synthesis and Chemical Transformations

Ethyl 2-[(3-bromobenzoyl)amino]benzoate serves as a precursor in the synthesis of complex molecules. For example, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl)methylamino]benzoate has been synthesized using a hydrazine hydrate reduction method, demonstrating the chemical's utility in producing high-yield compounds suitable for industrial production (Fang Qiao-yun, 2012). Additionally, its role in forming imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives through reactions with 2-aminobenzothiazoles and 2-aminothiazoles respectively, points to its versatility in heterocyclic chemistry (E. Abignente et al., 1987).

Biologically Active Derivatives

The compound has been used to create derivatives with potential biological activities. Research into synthesizing and evaluating new Ethyl-2-amino benzothiazole-6-carboxylate derivatives for antibacterial properties showcases its applicability in developing new pharmaceuticals (Ahmood Kh. Jebur et al., 2018).

Potential Pharmacological Applications

Monoamine Oxidase Inhibitors

this compound derivatives have been studied as potential monoamine oxidase inhibitors, indicating their potential in treating neurological disorders (R. S. Misra et al., 1980). This research opens avenues for new treatments in mental health, emphasizing the compound's role in medicinal chemistry.

Antimicrobial Activity

Derivatives of this compound have shown efficacy in inhibiting growth and aflatoxin release in Aspergillus species, suggesting their potential use as fungicides or in controlling fungal contamination in food products (J. Chipley & N. Uraih, 1980).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQFLXONAFNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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